5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine
Description
5-[4-(Pyridin-2-yl)piperazin-1-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position and a piperazine moiety at the 5-position. The piperazine ring is further functionalized with a pyridin-2-yl group at its 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and receptor modulation. Its synthesis typically involves Pd-catalyzed cross-coupling reactions to attach the piperazine ring to the pyridine core, as seen in analogous compounds .
Properties
CAS No. |
1018556-61-0 |
|---|---|
Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
5-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H17N5/c15-13-5-4-12(11-17-13)18-7-9-19(10-8-18)14-3-1-2-6-16-14/h1-6,11H,7-10H2,(H2,15,17) |
InChI Key |
QDBOYIZCXUSXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)N)C3=CC=CC=N3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine typically involves multi-step reactions. One common method is the reaction of 4-(pyridin-2-yl)piperazine with appropriate functional group-containing compounds to yield the target product . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and may require specific temperature and pH conditions to optimize yield .
Chemical Reactions Analysis
5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Agents :
- This compound is recognized as an impurity in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. Palbociclib is used in the treatment of hormone receptor-positive breast cancer, highlighting the relevance of 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine in oncology .
- Neuropharmacology :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Pyridine Ring Formation : Utilizing pyridine derivatives as starting materials.
- Piperazine Coupling : Employing coupling reactions to attach the piperazine moiety to the pyridine structure.
Various derivatives have been synthesized to enhance biological activity or reduce toxicity. For instance, modifications to the piperazine ring or pyridine nitrogen can lead to compounds with improved pharmacokinetic profiles.
Case Study 1: Palbociclib Development
Palbociclib's development involved various intermediates, including this compound. Clinical trials demonstrated its efficacy in combination with aromatase inhibitors for treating advanced breast cancer, leading to its FDA approval in 2015 .
Case Study 2: Neuropharmacological Research
Research into piperazine derivatives has shown that modifications can lead to compounds with enhanced binding affinity for serotonin receptors. Studies on similar compounds have indicated potential use in treating anxiety disorders, suggesting that further exploration of this compound could yield valuable insights into new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine involves its role as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy . The molecular targets and pathways involved include the inhibition of CDK4/6 activity, which prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression .
Comparison with Similar Compounds
4-(Piperazin-1-yl)pyridin-2-amine (CAS 571189-49-6)
5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 1018505-59-3)
- Structural Difference : A methyl group is added to the piperazine nitrogen.
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3)
- Structural Difference : Ethyl group replaces the methyl substituent on piperazine.
- Impact : Increased hydrophobicity may enhance membrane permeability but could reduce solubility .
Modified Linker and Substituents
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine (CAS 180045-50-5)
- Structural Difference : Chiral 2-methyl and oxetane substituents on piperazine.
- Impact : The oxetane ring improves aqueous solubility and metabolic stability, while the stereochemistry (R-configuration) may enhance target selectivity .
Heterocyclic Core Variations
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (CAS 1026764-48-6)
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine (CAS 338792-81-7)
- Structural Difference : Trifluoromethyl and chloro groups on the pyridine ring.
Detailed Comparison Table
Table 1. Structural and Functional Comparison of this compound with Analogues
Biological Activity
5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that allows for interactions with various biological targets, particularly in the context of neurological and oncological disorders.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.32 g/mol. Its structural representation includes multiple nitrogen atoms, which are pivotal for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5 |
| Molecular Weight | 255.32 g/mol |
| SMILES | C1CN(CCN1C2=CN=C(C=C2)N)C3=CC=CC=N3 |
| InChI Key | QDBOYIZCXUSXHT-UHFFFAOYSA-N |
Research indicates that compounds similar to this compound often act as serotonin reuptake inhibitors (SRIs) . This mechanism is crucial for the treatment of mood disorders, such as depression and anxiety. The piperazine moiety is known to facilitate binding to serotonin receptors, thereby enhancing serotonin levels in the synaptic cleft.
In Vitro Studies
A study evaluating the biological activity of various piperazine derivatives demonstrated that compounds with similar structures exhibited significant inhibition of serotonin reuptake . Notably, one promising compound showed stability in human liver microsomes and favorable pharmacokinetic properties, suggesting potential for further development in antidepressant therapies .
In Vivo Studies
In vivo experiments have shown that related compounds can effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity. This suggests that this compound may possess similar efficacy in modulating mood-related behaviors.
Case Study: Antidepressant Activity
A specific case study highlighted the synthesis and evaluation of a series of piperazine derivatives, including those structurally related to this compound. These compounds were tested for their ability to inhibit serotonin reuptake, with results indicating potent activity comparable to established antidepressants .
Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
